molecular formula C23H23N3O4 B11183258 ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11183258
M. Wt: 405.4 g/mol
InChI Key: MQSLGXXTYFEZEA-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed using a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a 1,4-diketone.

    Coupling Reactions: The indole and pyrrolidine moieties are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidine ring, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the pyrrolidine ring can yield alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those containing indole and pyrrolidine moieties.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is not fully understood, but it is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with serotonin receptors, while the pyrrolidine ring may interact with other biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of an indole moiety, a pyrrolidine ring, and a benzoate ester. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development.

Biological Activity

Ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes an ethyl ester moiety linked to a pyrrolidine ring and an indole derivative. The synthesis typically involves the condensation of tryptamine with suitable aldehydes under controlled conditions to yield the desired product. For instance, one method involves dissolving tryptamine and 2,4-dichlorobenzaldehyde in ethanol, followed by heating and crystallization to obtain the final compound .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the indole moiety is particularly notable for its role in enhancing these anticancer properties .

Anticonvulsant Activity

Research has demonstrated that certain derivatives of this compound possess anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure frequency and severity, outperforming traditional anticonvulsants like phenobarbital . This suggests a potential for developing new treatments for epilepsy based on this compound's framework.

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Receptor Modulation : It may modulate neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in mood regulation and seizure control.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.

Study 1: Anticancer Activity Assessment

In a controlled study involving human cancer cell lines, this compound was tested for cytotoxicity. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value comparable to established anticancer agents.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Study 2: Anticonvulsant Efficacy

Another study evaluated the anticonvulsant effects of this compound using the maximal electroshock seizure (MES) model in rodents. The results showed that at a dosage of 20 mg/kg, the compound significantly reduced seizure duration compared to the control group.

Dosage (mg/kg)Seizure Duration (seconds)
Control45
1030
2015

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H23N3O4/c1-2-30-23(29)15-7-9-17(10-8-15)26-21(27)13-20(22(26)28)24-12-11-16-14-25-19-6-4-3-5-18(16)19/h3-10,14,20,24-25H,2,11-13H2,1H3

InChI Key

MQSLGXXTYFEZEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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